molecular formula C17H20 B154388 1,1-Diphenylpentane CAS No. 1726-12-1

1,1-Diphenylpentane

Cat. No.: B154388
CAS No.: 1726-12-1
M. Wt: 224.34 g/mol
InChI Key: GSGNVNZDHCKRGI-UHFFFAOYSA-N
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Description

1,1-Diphenylpentane is an organic compound with the chemical formula C17H20. It is a derivative of pentane where two phenyl groups are attached to the first carbon atom. This compound is known for its unique structural properties and is used in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Diphenylpentane can be synthesized through the alkylation of diphenylmethane with n-butyl bromide in the presence of sodium amide in liquid ammonia. The reaction is carried out in a three-necked flask equipped with an air condenser, a sealed mechanical stirrer, and a dropping funnel. The process involves the following steps :

  • Preparation of sodium amide in liquid ammonia.
  • Addition of diphenylmethane in anhydrous ether.
  • Dropwise addition of n-butyl bromide with stirring.
  • Evaporation of ammonia and extraction with ether.
  • Distillation to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

1,1-Diphenylpentane undergoes various chemical reactions, including:

Oxidation: Oxidation of this compound can be achieved using strong oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are carboxylic acids or ketones, depending on the reaction conditions.

Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield alcohols or alkanes.

Substitution: Substitution reactions can occur at the phenyl rings or the pentane chain. Common reagents include halogens, sulfonyl chlorides, and nitrating agents. The major products are halogenated, sulfonated, or nitrated derivatives of this compound.

Scientific Research Applications

1,1-Diphenylpentane has several scientific research applications:

Chemistry: In chemistry, it is used as a model compound for studying reaction mechanisms and kinetics. Its unique structure makes it suitable for investigating steric and electronic effects in organic reactions.

Biology: In biological research, this compound is used as a reference compound for studying the interactions of hydrophobic molecules with biological membranes.

Medicine: Although not widely used in medicine, derivatives of this compound are explored for their potential pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 1,1-diphenylpentane involves its interaction with molecular targets through hydrophobic interactions and van der Waals forces. The phenyl groups provide a large surface area for these interactions, making it effective in binding to various substrates. The pathways involved include the modulation of membrane fluidity and the inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds:

  • 1,1-Diphenylethane
  • 1,1-Diphenylpropane
  • 1,1-Diphenylbutane

Uniqueness: 1,1-Diphenylpentane is unique due to its longer carbon chain compared to similar compounds. This extended chain provides different steric and electronic properties, making it suitable for specific applications where other diphenylalkanes may not be effective.

Properties

IUPAC Name

1-phenylpentylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20/c1-2-3-14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGNVNZDHCKRGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90169352
Record name 1,1-Diphenylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1726-12-1
Record name 1,1-Diphenylpentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001726121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Diphenylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1726-12-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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